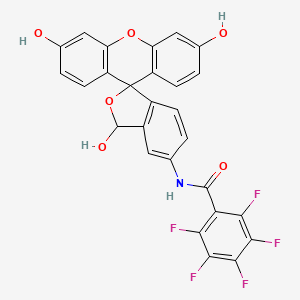

5-(Pentafluorobenzoylamino)Fluorescein

Beschreibung

Contextualization of Fluorescein (B123965) Derivatives in Modern Chemical Biology Research

Fluorescein, a synthetic organic compound first synthesized in 1871 by Adolf von Baeyer, has become a cornerstone of fluorescence microscopy and other fluorescence-based analytical techniques. fluorofinder.comillinois.edu Its derivatives are prized for their strong light absorption, excellent fluorescence quantum yield, and good water solubility. acs.org These properties make them invaluable as fluorescent tracers and labels for biomolecules such as proteins and nucleic acids. acs.orgtaylorandfrancis.com In modern chemical biology, fluorescein derivatives are central to a vast array of applications, including immunofluorescence, flow cytometry, and real-time imaging of cellular dynamics. acs.orgtaylorandfrancis.com

The basic fluorescein structure can be chemically modified at various positions, allowing for the creation of a diverse palette of probes with tailored properties. acs.org These modifications can alter the probe's spectral characteristics, photostability, pH sensitivity, and, crucially, its ability to interact with specific biological targets. acs.org This adaptability has cemented the role of fluorescein derivatives as indispensable tools for studying cellular structures, enzymatic activity, and the localization and interaction of biomolecules. acs.orgnih.govnih.gov

Evolution of Chemically Modified Fluoresceins for Enhanced Biosensing Capabilities

The journey from the original fluorescein molecule to the highly specialized probes used today is marked by key chemical innovations aimed at overcoming the limitations of the parent dye. One of the earliest and most significant modifications was the introduction of a reactive functional group, leading to the development of Fluorescein isothiocyanate (FITC) in the mid-20th century. wikipedia.orgtdblabs.se The isothiocyanate group allows for the covalent attachment of fluorescein to proteins, a foundational technique for immunofluorescence. taylorandfrancis.comwikipedia.org

However, FITC and early fluorescein derivatives suffer from limitations such as pH sensitivity and a propensity for photobleaching (the irreversible loss of fluorescence upon exposure to light). wikipedia.orgnih.gov This spurred the development of new generations of fluorescein-based probes with enhanced features:

Halogenated Fluoresceins: The introduction of halogen atoms, such as in Oregon Green (a difluoro-derivative of fluorescein), resulted in probes with a lower pKa. nih.govcaymanchem.com This makes their fluorescence less sensitive to changes in physiological pH and also enhances their photostability. nih.govnih.gov

"TokyoGreen" Derivatives: Researchers demonstrated that the carboxylic acid group of fluorescein, once thought essential, could be replaced with other groups, such as a methyl group in "TokyoGreen". acs.org This modification created more hydrophobic probes, expanding the range of cellular environments that could be studied. nih.gov

Probes Based on Photoinduced Electron Transfer (PeT): A major advancement in probe design has been the application of the photoinduced electron transfer (PeT) mechanism. acs.orgbath.ac.ukrsc.org In these "turn-on" probes, the fluorescence of the fluorescein core is initially quenched by an attached chemical group. Interaction with a specific target analyte disrupts the PeT process, leading to a significant increase in fluorescence. bath.ac.ukrsc.org This design strategy dramatically improves the signal-to-noise ratio in imaging experiments. nih.gov

This continuous evolution, driven by the need for greater stability, specificity, and sophisticated reporting mechanisms, has paved the way for the development of highly specialized probes like 5-(Pentafluorobenzoylamino)Fluorescein.

Rationale for the Development and Academic Study of this compound and its Analogues

The design of this compound, often abbreviated as PFB-F, represents a convergence of several advanced concepts in fluorescent probe development. The rationale for its creation and study is rooted in the need for highly specific and sensitive "turn-on" probes, particularly for enzymatic activity assays.

The key to PFB-F's function lies in the pentafluorobenzoyl group . This moiety is strongly electron-withdrawing, a property that is critical for its role in a PeT-based quenching mechanism. The synthesis of PFB-F involves the acylation of 5-aminofluorescein (B15267) with pentafluorobenzoyl chloride. In the resulting molecule, the electron-rich aminofluorescein acts as a fluorophore, while the electron-poor pentafluorobenzoyl group serves as a quencher. This intramolecular arrangement leads to efficient quenching of fluorescence through PeT.

The scientific interest in PFB-F and its analogues stems from their application as fluorogenic substrates. When PFB-F is acted upon by a specific enzyme, the pentafluorobenzoyl group is cleaved, liberating the highly fluorescent 5-aminofluorescein. This "turn-on" response provides a direct and sensitive measure of enzymatic activity.

Key research findings and applications for PFB-F and its analogues include:

Glutathione (B108866) S-transferase (GST) Activity: PFB-F was initially developed as a selective substrate for determining the activity of GST and the concentration of glutathione (GSH). The enzyme catalyzes the conjugation of GSH to the PFB-F molecule, disrupting the quenching and producing a fluorescent signal.

Glucocerebrosidase (GCase) Activity: An important analogue, This compound Di-β-D-Glucopyranoside (PFB-FDGlu) , has been developed as a cell-permeable substrate for measuring the activity of the lysosomal enzyme GCase in living cells. researchgate.netyoutube.com Cleavage of the glucose moieties by GCase ultimately leads to the release of the fluorescent PFB-F, providing a powerful tool for studying diseases associated with GCase deficiency, such as Gaucher's and Parkinson's disease. researchgate.netyoutube.com

The use of the pentafluorobenzoyl group is a deliberate design choice to enhance the probe's properties. Fluorination of fluorescent dyes is known to improve photostability. acs.org Furthermore, the strong electron-withdrawing nature of the perfluorinated ring is a well-established principle for creating effective quenchers in PeT-based probes. This rational design makes this compound and its derivatives highly effective and specific tools in the chemical biologist's arsenal.

Data Tables

| Property | Value | Source |

| Compound Name | This compound | |

| Abbreviation | PFB-F | |

| Excitation Maximum (approx.) | 492 nm | youtube.com |

| Emission Maximum (approx.) | 516 nm | youtube.com |

| Compound Name | Structure |

| This compound | |

| 5-Aminofluorescein | |

| Fluorescein isothiocyanate (FITC) | |

| Oregon Green | |

| This compound Di-β-D-Glucopyranoside (PFB-FDGlu) | |

| Pentafluorobenzoyl chloride |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3,4,5,6-pentafluoro-N-(3,3',6'-trihydroxyspiro[3H-2-benzofuran-1,9'-xanthene]-5-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H14F5NO6/c28-20-19(21(29)23(31)24(32)22(20)30)25(36)33-10-1-4-14-13(7-10)26(37)39-27(14)15-5-2-11(34)8-17(15)38-18-9-12(35)3-6-16(18)27/h1-9,26,34-35,37H,(H,33,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJIMMVOZOJXJKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC(=O)C3=C(C(=C(C(=C3F)F)F)F)F)C(OC24C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H14F5NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415521 | |

| Record name | 5-(Pentafluorobenzoylamino)Fluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

543.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209540-56-7 | |

| Record name | 5-(Pentafluorobenzoylamino)Fluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 5 Pentafluorobenzoylamino Fluorescein

Core Scaffold Synthesis and Functional Group Introduction

The synthesis of 5-(pentafluorobenzoylamino)fluorescein begins with the construction of the fluorescein (B123965) core, followed by the introduction of the key functional groups. The immediate precursor to the target molecule is 5-aminofluorescein (B15267). mdpi.com

The synthesis of 5-aminofluorescein is typically achieved through a multi-step process:

Condensation: The process starts with the fusion of 4-nitrophthalic acid and resorcinol. This reaction, often carried out at high temperatures (e.g., 190-200°C), yields a mixture of 5- and 6-nitrofluorescein isomers. fishersci.co.uk A variation of this method employs orthophosphoric acid as a medium at a lower temperature of 135°C. nih.gov

Isomer Separation: The resulting mixture of nitrofluorescein isomers needs to be separated. A common method involves acetylation of the mixture, followed by fractional crystallization of the diacetylated derivatives. fishersci.co.uk An alternative patented method utilizes propionic anhydride (B1165640) to form dipropionate esters, which facilitates the separation of the 5-nitrofluorescein derivative. nih.gov

Reduction: The separated 5-nitrofluorescein (or its acylated derivative) is then reduced to form 5-aminofluorescein. This reduction can be performed using various reagents, such as an aqueous solution of sodium sulfide (B99878) and sodium hydrosulfide (B80085) fishersci.co.uk or hydrazine (B178648) hydrate (B1144303) with a nickel catalyst. If an acylated derivative was used for separation, the reduction step is often combined with hydrolysis to yield 5-aminofluorescein. fishersci.co.uknih.gov

Pentafluorobenzoylation: The final step in the synthesis of the core scaffold is the acylation of 5-aminofluorescein with a pentafluorobenzoyl group. This is a standard nucleophilic acyl substitution reaction where the primary amino group of 5-aminofluorescein attacks the carbonyl carbon of a pentafluorobenzoyl halide (e.g., pentafluorobenzoyl chloride) or anhydride. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct and facilitate the reaction, resulting in the formation of a stable amide bond.

This synthetic sequence provides the core structure of this compound, which possesses the characteristic fluorescence of the fluorescein backbone, modulated by the electron-withdrawing pentafluorobenzoyl group. nih.gov

| Step | Reactants | Key Reagents/Conditions | Product |

| 1. Condensation | 4-Nitrophthalic Acid, Resorcinol | High Temperature (135-200°C), optional orthophosphoric acid | Mixture of 5- and 6-Nitrofluorescein |

| 2. Isomer Separation | Mixture of Nitrofluorescein Isomers | Acetic Anhydride or Propionic Anhydride, Fractional Crystallization | 5-Nitrofluorescein derivative |

| 3. Reduction | 5-Nitrofluorescein derivative | Sodium Sulfide/Hydrosulfide or Hydrazine Hydrate/Nickel Catalyst | 5-Aminofluorescein |

| 4. Acylation | 5-Aminofluorescein, Pentafluorobenzoyl chloride/anhydride | Base | This compound |

Strategies for Conjugation and Bioconjugation Chemistry

The functional groups on the this compound scaffold, particularly the hydroxyl groups on the xanthene ring, serve as handles for further chemical modifications. These modifications are essential for creating probes with specific biological activities and targeting capabilities.

A significant application of this compound is in the development of enzyme-activatable probes. A prime example is this compound di-β-D-glucopyranoside (PFB-FDGlu). fishersci.co.ukfishersci.com This derivative is a cell-permeable substrate designed for the in-situ detection of lysosomal glucocerebrosidase (GCase) activity. fishersci.co.ukfishersci.com

The synthesis of PFB-FDGlu involves the glycosylation of the two hydroxyl groups of this compound with glucose moieties. This is typically achieved by reacting the parent molecule with an activated glucose derivative, such as a glucopyranosyl bromide or acetate, under conditions that favor the formation of a β-glycosidic linkage. The resulting di-glucoside is non-fluorescent.

Upon entering a living cell and localizing to the lysosomes, PFB-FDGlu is recognized by active GCase enzymes. fishersci.co.uk The enzyme catalyzes the hydrolysis of the glycosidic bonds, releasing the highly fluorescent aglycone, this compound (PFB-F). fishersci.co.ukfishersci.com The resulting green fluorescence, with excitation and emission maxima around 492 nm and 516 nm respectively, can be quantified to measure GCase activity at the single-cell level using techniques like flow cytometry and fluorescence microscopy. fishersci.co.ukfishersci.com

| Derivative | Parent Compound | Modifying Group | Linkage | Application |

| PFB-FDGlu | This compound | 2x β-D-Glucopyranoside | Glycosidic Bond | Live-cell imaging of GCase activity |

The fluorescein scaffold can be further functionalized to create bioconjugates for specific biological targeting. While the primary amino group of the precursor 5-aminofluorescein is consumed during the formation of this compound, other strategies can be employed to form amide and ester linkages for conjugation to biomolecules like proteins, peptides, or nucleic acids.

Amide Linkage Formation: To enable conjugation via amide bonds, the this compound structure can be modified to include a carboxylic acid group. This is often achieved by using a derivative of fluorescein that already contains a carboxyl group, such as 5-(and-6)-carboxyfluorescein, as the starting material. The pentafluorobenzoylamino group would be introduced at the 5-position, leaving the carboxyl group available for subsequent conjugation. This carboxyl group can then be activated, for example, using carbodiimide (B86325) chemistry (e.g., with EDC) to form an N-hydroxysuccinimide (NHS) ester. This activated ester readily reacts with primary amines on proteins (e.g., the epsilon-amino group of lysine (B10760008) residues) to form a stable amide bond. thermofisher.com This strategy is fundamental in creating fluorescently labeled antibodies and other protein-based probes.

Ester Linkage Formation: Ester linkages can be formed by reacting the hydroxyl groups of this compound with a carboxylic acid-containing biomolecule or a linker. This reaction is typically facilitated by a coupling agent. However, ester linkages are generally less stable in biological systems compared to amide bonds due to the presence of endogenous esterases. For this reason, amide linkages are more commonly employed for creating stable bioconjugates.

Directed Modifications for Intracellular Retention Enhancement

A common challenge with fluorescent probes derived from fluorescein is their tendency to leak out of cells after being loaded or activated. Enhancing the intracellular retention of the fluorescent signal is crucial for long-term imaging studies and for applications requiring fixation and permeabilization steps.

One strategy to improve intracellular retention involves designing the probe to become covalently linked to intracellular components upon activation. For instance, a probe can be designed to generate a reactive intermediate, such as a quinone methide, upon enzymatic cleavage. This highly electrophilic intermediate can then rapidly react with intracellular nucleophiles like proteins and glutathione (B108866), effectively tethering the fluorescent molecule within the cell. nih.gov

In the context of this compound and its derivatives like PFB-FDGlu, the retention of the fluorescent product (PFB-F) can be a concern. It has been noted that with prolonged incubation times, the fluorescent PFB-F can migrate from the lysosomes to the cytoplasm. fishersci.co.ukfishersci.com To enhance its retention, modifications could be introduced to the PFB-F structure that would allow it to be trapped more effectively. For example, incorporating groups that can be metabolically processed into a charged state or that can participate in covalent reactions with intracellular thiols, such as those on glutathione or cysteine residues in proteins, could significantly improve its retention. The pentafluorobenzoyl group itself makes the aromatic ring electron-deficient and susceptible to nucleophilic aromatic substitution, a property that has been exploited for detecting glutathione and glutathione S-transferase activity, as the thiol group of glutathione can displace one of the fluorine atoms. nih.gov This inherent reactivity could contribute to the covalent attachment and retention of the probe within cells.

Investigation of 5 Pentafluorobenzoylamino Fluorescein in Enzymatic Activity Assays and Mechanistic Studies

Glucocerebrosidase (GCase) Activity Assessment in Live Cellular Systems

Glucocerebrosidase (GCase) is a lysosomal hydrolase essential for the metabolism of glycolipids. nih.govnih.gov Deficiencies in GCase activity are linked to Gaucher disease and are a significant genetic risk factor for Parkinson's disease. fishersci.co.ukpnas.orgnih.gov Consequently, methods to accurately measure GCase activity in live cells are crucial for understanding disease mechanisms and developing potential therapeutics. nih.govresearchgate.net

Application of 5-(Pentafluorobenzoylamino)Fluorescein-Based Probes in Lysosomal Hydrolase Research

A key tool in this area is a derivative probe, this compound Di-β-D-Glucopyranoside (PFB-FDGlu). fishersci.co.ukthermofisher.com This cell-permeable substrate is specifically designed for live-cell imaging of GCase, which belongs to the lysosomal hydrolase family of enzymes. fishersci.co.ukresearchgate.netnih.gov When introduced to cells, the PFB-FDGlu probe is trafficked to the endosomal and lysosomal compartments. fishersci.co.uknih.gov

The probe's design allows it to act as a selective substrate for lysosomal GCase. nih.gov Its application enables the in-situ measurement of GCase activity directly within the lysosome, providing a more accurate representation of the enzyme's function in its native environment compared to assays performed on cell lysates. researchgate.netnih.gov This is particularly important because factors within the lysosome, such as pH and the activator protein saposin C, are critical for GCase stability and activity. nih.gov The use of such probes has been validated in various cell models, including human differentiated neurons, to investigate the link between GCase activity and neurodegenerative diseases. nih.govresearchgate.net

Quantitative Measurement of GCase Activity via Fluorescence-Based Methodologies

The quantitative power of the PFB-FDGlu probe lies in its fluorogenic properties. The probe itself is essentially non-fluorescent, but upon enzymatic cleavage by active GCase, it releases the green-fluorescent product, this compound (PFB-F). nih.gov This product has excitation and emission maxima of approximately 492 nm and 516 nm, respectively. fishersci.co.uk

The intensity of the resulting green fluorescence is directly proportional to the GCase activity within the cell. This allows for the quantitative measurement of enzyme function using several advanced methodologies:

Flow Cytometry : Enables high-throughput, single-cell analysis of GCase activity in large cell populations, such as human monocytes. nih.govnih.govfishersci.co.uk

Fluorescence Microscopy : Allows for the visualization and quantification of GCase activity within individual cells and subcellular compartments. fishersci.co.uk

High-Content Imaging (HCI) : Facilitates automated analysis of GCase activity in a multi-well format, which is suitable for screening potential therapeutic compounds. fishersci.co.ukresearchgate.net

To ensure that the measured fluorescence is specific to the activity of lysosomal GCase, experiments often include the use of a known GCase inhibitor, such as conduritol B-epoxide (CBE). nih.govnih.govresearchgate.net A reduction in fluorescence in the presence of the inhibitor confirms the assay's specificity.

| Property | Description | Source(s) |

| Probe | This compound Di-β-D-Glucopyranoside (PFB-FDGlu) | fishersci.co.ukthermofisher.com |

| Target Enzyme | Glucocerebrosidase (GCase) | nih.govnih.gov |

| Product | This compound (PFB-F) | nih.gov |

| Fluorescence | Green | fishersci.co.uk |

| Ex/Em Maxima | ~492/516 nm | fishersci.co.uk |

| Detection Methods | Flow Cytometry, Fluorescence Microscopy, High-Content Imaging | nih.govfishersci.co.uk |

| Specificity Control | Conduritol B-epoxide (CBE) | nih.govresearchgate.net |

Elucidation of Enzyme-Substrate Interactions and Reaction Kinetics

The interaction between GCase and the PFB-FDGlu substrate begins after the probe is transported to the lysosome. nih.gov Inside the lysosome, GCase, activated by its cofactor saposin C, recognizes and hydrolyzes the two β-D-glucopyranoside moieties from the fluorescein (B123965) backbone. fishersci.co.uknih.gov

The design of the substrate includes an electrophilic pentafluorophenyl group, which was intended to covalently react with intracellular thiols. nih.gov This was thought to promote the cellular retention of both the unreacted substrate and the fluorescent product, leading to stable fluorescence intensities that accurately reflect GCase activity. pnas.orgnih.gov However, research has indicated that the quantitative use of PFB-FDGlu can be complicated. nih.gov One issue is that the cleavage of two glucose residues can result in two distinct enzymatic products with different photophysical properties, leading to complex kinetics. nih.gov Furthermore, some studies have observed a rapid loss of the fluorescent signal, suggesting that the fluorescent product (PFB-F) is not fully retained within the lysosomes and can diffuse out of the cells. pnas.org

Exploration in Glutathione (B108866) Transferase (GST) Activity Detection

Beyond its use in GCase research, the core molecule, this compound (PFB-F), has been synthesized and investigated as a selective substrate for measuring Glutathione S-transferase (GST) activity and the concentration of glutathione (GSH). nih.gov GSTs are a critical family of enzymes involved in cellular detoxification by catalyzing the conjugation of GSH to various electrophilic compounds. nih.govnih.gov

Polyhaloaryl-Substituted Fluorescein Derivatives as GST Substrates

PFB-F falls into the category of polyhaloaryl-substituted fluorescein derivatives. This class of molecules is designed as thiol-reactive probes. nih.gov The pentafluorinated phenyl ring makes the compound an electrophilic substrate suitable for GST-catalyzed reactions. The principle is that the non-fluorescent or weakly fluorescent derivative becomes highly fluorescent upon reaction, or the product of the reaction can be separated and quantified. nih.govnih.gov PFB-F was specifically developed to improve the detection limits and specificity of assays for both GST activity and cellular GSH levels. nih.gov

Analysis of Glutathione Adduct Formation and Enzymatic Reaction Pathways

The enzymatic reaction pathway involves the GST-catalyzed conjugation of the thiol group of glutathione (GSH) to the electrophilic PFB-F molecule. nih.gov This reaction forms a glutathione adduct, identified as GS-TFB-F. nih.gov The formation of this adduct is the basis for the assay. nih.gov

To quantify GST activity or GSH concentration, the reaction mixture is analyzed to separate the fluorescent product (GS-TFB-F) from the unreacted substrate (PFB-F). nih.gov This separation can be achieved using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), followed by quantification with a fluorescence scanner. nih.gov Research has demonstrated the high selectivity of PFB-F for GSH, with only trace amounts of adducts forming with other cellular thiols like cysteine. nih.gov This specificity was further confirmed in experiments using bovine pulmonary artery endothelial cell lysates, where HPLC analysis showed only two major peaks corresponding to the unreacted PFB-F and the GS-TFB-F adduct. nih.gov

| Parameter | Detection Limit | Source(s) |

| GSH Concentration | 10 pmol/µL | nih.gov |

| GST Activity | 1 ng/µL (using equine liver GST) | nih.gov |

Application in Glycosylation Enzyme Research

One of the prominent applications of this compound is in the study of glycosylation enzymes, particularly glucocerebrosidase (GCase). GCase is a lysosomal enzyme critical for glycolipid metabolism, and its deficiency is associated with conditions like Gaucher and Parkinson's disease. fishersci.comfishersci.ca

To measure GCase activity in living cells, a specific substrate, this compound Di-β-D-Glucopyranoside (PFB-FDGlu), was developed. fishersci.co.uk PFB-FDGlu is a cell-permeable, non-fluorescent derivative of PFB-F. fishersci.com Once inside the cell, it localizes to endosomal and lysosomal compartments. fishersci.cafishersci.co.uk In the presence of active GCase, the two β-D-glucopyranoside moieties are cleaved from the molecule. This enzymatic action releases the highly fluorescent this compound (PFB-F). fishersci.comfishersci.ca

The resulting green fluorescence can be quantified using techniques such as fluorescence microscopy, flow cytometry, and high-content imaging, enabling specific, single-cell analysis of GCase activity. fishersci.co.uk This method offers high specificity as it directly utilizes a substrate for the lysosomal GCase enzyme. fishersci.comfishersci.ca The brightness of the PFB-F dye enhances detection sensitivity, and the protocol can be integrated with other cellular markers to study distinct cell populations. fishersci.com

Table 1: Properties of Compounds in GCase Assay

| Property | This compound (PFB-F) | This compound Di-β-D-Glucopyranoside (PFB-FDGlu) |

|---|---|---|

| Role in Assay | Fluorescent Product | Enzyme Substrate |

| Appearance | Orange Solid chemimpex.com | Solid Powder |

| Molecular Formula | C₂₇H₁₄F₅NO₆ chemimpex.com | C₃₉H₃₂F₅NO₁₆ chemicalbook.com |

| Molecular Weight | 541.39 g/mol chemimpex.com | 865.66 g/mol chemicalbook.com |

| Excitation Maxima | ~492 nm fishersci.comfishersci.ca | N/A (Non-fluorescent) |

| Emission Maxima | ~516 nm fishersci.comfishersci.ca | N/A (Non-fluorescent) |

Utilization in Beta-Glucuronidase Reporter Assays

The beta-glucuronidase (GUS) gene from E. coli is a widely used reporter gene in molecular biology, especially in plant sciences. fishersci.ca Reporter gene assays are crucial for studying gene expression, and they rely on the enzymatic activity of the reporter protein to produce a measurable signal. Fluorometric GUS assays commonly use substrates like 4-methylumbelliferyl glucuronide (4-MUG), which is hydrolyzed to the fluorescent 4-methylumbelliferone. nih.gov

Following the same design principle as the GCase substrate, a specific derivative for beta-glucuronidase has been synthesized: this compound Di-beta-D-glucuronide. chemicalbook.com In this compound, the fluorescein core is masked by glucuronide groups. Beta-glucuronidase specifically cleaves these glucuronide moieties. This enzymatic removal unmasks the fluorophore, liberating this compound and generating a fluorescent signal.

The existence of this specific glucuronide derivative demonstrates the adaptability of the PFB-F core structure for use in various enzymatic assays, including well-established reporter gene systems. By creating a substrate specific to beta-glucuronidase, researchers can leverage the favorable photophysical properties of PFB-F, such as its bright emission and photostability, for quantifying reporter gene expression. chemimpex.com

Table 2: Comparison of Fluorogenic Substrates for Beta-Glucuronidase

| Feature | This compound Di-beta-D-glucuronide | 4-Methylumbelliferyl Glucuronide (4-MUG) |

|---|---|---|

| Fluorophore Released | This compound (PFB-F) | 4-Methylumbelliferone (4-MU) |

| Recognition Moiety | D-glucuronide chemicalbook.com | D-glucuronide nih.gov |

| Detection Principle | Enzymatic cleavage releases fluorescent PFB-F | Enzymatic cleavage releases fluorescent 4-MU nih.gov |

| Application | Reporter gene assays | Reporter gene assays, bacterial growth analysis fishersci.canih.gov |

Broader Utility in Profiling Diverse Enzymatic Activities

The true versatility of this compound as a reporter molecule lies in its potential for creating a wide array of fluorogenic probes to profile diverse enzyme classes. The fundamental design of these probes consists of a recognition group, a linker, and the fluorophore. nih.gov In this system, this compound serves as the stable and highly fluorescent fluorophore. chemimpex.com The key to targeting different enzymes is the modification of the recognition moiety that is attached to the fluorescein core. nih.gov

This "plug-and-play" approach allows for the development of specific substrates for various enzymes. By chemically linking different enzyme-specific trigger groups to the PFB-F core, its application can be extended beyond glycosidases. For example:

Phosphatases: A phosphate (B84403) group could be attached to the fluorescein, creating a substrate for enzymes like alkaline or acid phosphatase.

Esterases: An ester linkage could be used to create a probe for various esterases.

Peptidases: A specific peptide sequence recognized by a particular protease could be linked to PFB-F, allowing for the assay of that protease's activity.

This strategy of modifying a central fluorescent scaffold with different substrate moieties is a cornerstone of activity-based probe development. nih.gov It enables the creation of panels of substrates that can be used to profile the enzymatic activity within a complex biological sample, such as a cell lysate or even within intact, living cells. fishersci.com The high sensitivity of fluorescence detection makes this approach particularly powerful for identifying changes in enzyme activity associated with disease or in response to therapeutic agents. nih.govdrugtargetreview.com

Advanced Imaging and Analytical Applications of 5 Pentafluorobenzoylamino Fluorescein in Biological Research

Cellular and Subcellular Localization Studies Using Fluorescence Microscopy

The targeted generation of 5-(Pentafluorobenzoylamino)Fluorescein (PFB-F) within specific organelles makes it an excellent probe for cellular and subcellular localization studies using fluorescence microscopy. The process begins when its precursor, PFB-FDGlu, which is permeable to the cell membrane, is loaded into living cells. fishersci.co.ukfishersci.com The substrate primarily localizes within the endosomal and lysosomal compartments. fishersci.co.ukfishersci.fr

The key to its specificity lies in the activity of glucocerebrosidase (GCase), an enzyme predominantly found in lysosomes. fishersci.com The enzymatic cleavage of PFB-FDGlu by GCase releases PFB-F, which emits a bright green fluorescence, effectively highlighting these organelles. fishersci.com This method allows for the specific staining and visualization of lysosomes in live, intact cells. fishersci.co.ukfishersci.com Researchers note that while the initial staining is highly specific to lysosomes, prolonged incubation periods may result in the migration of the fluorescent PFB-F product into the cytoplasm. fishersci.co.ukfishersci.com

The fluorescence of PFB-F can be readily detected with standard fluorescence microscopy setups. fishersci.co.ukfishersci.com Its distinct spectral properties are a key aspect of its utility in these imaging applications.

Table 1: Spectroscopic Properties of this compound (PFB-F)

| Property | Wavelength |

|---|---|

| Excitation Maximum | ~492 nm fishersci.co.ukfishersci.com |

High-Content Imaging and Flow Cytometry for Single-Cell Analysis

The intense fluorescence and specific generation of PFB-F make it highly suitable for high-throughput, single-cell analysis techniques such as high-content imaging (HCI) and flow cytometry. fishersci.co.ukfishersci.comthermofisher.com These platforms leverage the probe's properties to quantify enzymatic activity and other cellular parameters across large cell populations with individual-cell resolution.

In both HCI and flow cytometry, the cleavage of PFB-FDGlu into the fluorescent PFB-F serves as a direct measure of GCase activity within each cell. fishersci.com This enables researchers to perform specific, single-cell analysis, distinguishing between different cell types or identifying distinct cell populations based on their lysosomal enzyme function. fishersci.com For instance, a fluorescence-activated cell sorter (FACS)-based assay has been described to efficiently quantify GCase activity specifically within the monocyte population of human peripheral blood mononuclear cells.

A significant advantage of this system is its compatibility with multiparametric analysis. The PFB-F signal can be combined with other fluorescent markers, such as antibodies for cell surface proteins or viability stains, to gather multiple data points from a single cell simultaneously. fishersci.com This versatility is crucial for complex studies, such as using index sorting in FACS to link the level of GCase activity (fluorescence intensity) in a cell to its unique transcriptome. fishersci.comfrontiersin.org The bright fluorescence of PFB-F enhances detection sensitivity, making it a reliable tool for these advanced analytical methods. fishersci.com

Table 2: Application of PFB-F in Single-Cell Analysis Platforms

| Technique | Application | Benefit |

|---|---|---|

| High-Content Imaging (HCI) | Quantitative analysis of GCase activity in large cell arrays. | Enables automated imaging and analysis of morphological and biochemical parameters at the single-cell level. fishersci.co.uknottingham.ac.uk |

| Flow Cytometry | Rapid quantification of GCase activity in thousands of individual cells per second. | Allows for the identification and sorting of specific cell subpopulations based on enzyme function. fishersci.com |

Dynamic Tracking of Biomolecules and Cellular Processes

The use of PFB-FDGlu to generate PFB-F provides a powerful method for the dynamic, real-time tracking of enzymatic activity and associated cellular processes in living cells. fishersci.com The conversion of the non-fluorescent substrate to a fluorescent product allows researchers to monitor the activity of the glucocerebrosidase (GCase) enzyme as it happens. fishersci.co.ukfishersci.com

This live-cell imaging capability is crucial for assessing GCase function in intact cells with minimal impact on their viability, even over extended periods of observation. fishersci.com This approach offers a window into the functional state of lysosomes, which are highly dynamic organelles central to metabolic pathways, including the breakdown of glycolipids. fishersci.co.uk Deficiencies in GCase activity are linked to serious metabolic disorders, making the ability to track its function in real-time highly valuable for disease research. fishersci.fr

The observation that the fluorescent product, PFB-F, may eventually migrate from the lysosome to the cytoplasm with long incubation times is itself a dynamic process that can be studied, potentially offering insights into lysosomal membrane permeability and transport mechanisms under different cellular conditions. fishersci.co.ukfishersci.com

Development of Fluorescent Probes for Cellular Efflux Pump Studies

The development of novel fluorescent probes is a cornerstone of research into cellular efflux pumps, such as ATP-binding cassette (ABC) transporters, which play a critical role in multidrug resistance (MDR). nih.gov The core principle of assays using these probes is the measurement of dye accumulation or retention; cells with highly active efflux pumps will expel the fluorescent substrate, resulting in lower intracellular fluorescence. nih.gov

While PFB-F is primarily documented as a reporter for GCase activity, its structural class is relevant to efflux pump studies. Fluorescein (B123965) and its derivatives are known to be substrates for efflux pumps. plos.org For example, research has shown that both fluorescein-di-β-d-galactopyranoside (FDG) and its hydrolyzed product, fluorescein, are transported by RND-type efflux pumps in E. coli. plos.org

The development of new probes often involves chemical modification of a known fluorescent scaffold to alter its properties and interaction with transporter proteins. nih.gov The addition of the pentafluorobenzoylamino group to the fluorescein core in PFB-F changes its chemical characteristics, such as lipophilicity and charge distribution. Such modifications are a key strategy in the rational design of new probes to achieve desired kinetics, sensitivity, and specificity for particular efflux pumps. nih.gov Therefore, while not its primary established use, the chemical nature of this compound makes it and similar derivatives potential candidates for the development of next-generation probes for studying efflux pump activity.

Table 3: Compound Names

| Compound Name | Abbreviation |

|---|---|

| This compound | PFB-F |

| This compound Di-β-D-Glucopyranoside | PFB-FDGlu |

| Glucocerebrosidase | GCase |

| Fluorescein-di-β-d-galactopyranoside | FDG |

| Ethidium Bromide | EtBr |

Spectroscopic and Photophysical Characterization of 5 Pentafluorobenzoylamino Fluorescein

Research on Excitation and Emission Spectra of the Pentafluorobenzoylamino-Fluorescein Fluorophore

The fluorophore 5-(pentafluorobenzoylamino)fluorescein (PFB-F) exhibits strong, bright green fluorescence upon excitation. labmartgh.com Research indicates that its spectral properties are characteristic of fluorescein (B123965) derivatives, with excitation and emission maxima occurring in the blue-green region of the visible spectrum. After enzymatic cleavage from its substrate, the released PFB-F dye has an excitation maximum typically around 492 nm and an emission maximum at approximately 516 nm. labmartgh.com Variations in reported spectral data exist depending on the experimental conditions and instrumentation. For instance, some studies report excitation and emission wavelengths of 488 nm/520 nm and 485 nm/530 nm, respectively. ucl.ac.ukgoogle.com

The following table summarizes the reported excitation and emission maxima for PFB-F.

| Reported Excitation Maximum (nm) | Reported Emission Maximum (nm) | Source |

| ~492 | ~516 | labmartgh.com |

| 488 | 520 | ucl.ac.uk |

| 485 | 530 | google.com |

This interactive table provides a summary of the spectroscopic properties of PFB-F.

Analysis of Photostability and Quantum Yield Enhancement through Pentafluorobenzoyl Group Incorporation

A key feature of this compound is the presence of the pentafluorobenzoyl group, which significantly enhances the molecule's photostability. chemimpex.com This modification makes the fluorophore more robust and resistant to photodegradation compared to many other fluorescent dyes, allowing for more reliable and reproducible results in imaging and detection experiments. chemimpex.com The enhanced stability is crucial for applications requiring prolonged or intense light exposure, such as fluorescence microscopy and high-content screening. chemimpex.comlabmartgh.com

The incorporation of the pentafluorobenzoyl group contributes to the compound's robust performance and versatility, distinguishing it from similar fluorescent dyes. chemimpex.com While the fluorescence quantum yield—the ratio of emitted photons to absorbed photons—is a critical parameter for any fluorophore, the primary documented advantage of the pentafluorobenzoyl modification is the notable improvement in photostability. chemimpex.comuni-muenchen.de This increased stability ensures a more consistent fluorescent signal over time, which is essential for quantitative analysis. chemimpex.com

Impact of Environmental Factors on Fluorescence Properties in Complex Biological Milieus

The fluorescence of this compound is influenced by its surrounding environment, a characteristic that has been harnessed for specific applications. The compound has been identified as a useful supramolecular probe for determining the pH of biological systems, indicating its sensitivity to changes in hydrogen ion concentration. biosynth.com

PFB-F is frequently used within complex biological environments such as the endosomal and lysosomal compartments of living cells. labmartgh.com Its utility in these milieus is demonstrated by its application as a substrate for detecting glucocerebrosidase (GCase) activity within live cells. labmartgh.com Upon enzymatic cleavage, the resulting PFB-F dye is not only brightly fluorescent but also remains associated with the cell, which is a critical feature for prolonged detection and analysis in flow cytometry and fluorescence microscopy. labmartgh.com The ability to function in samples such as blood, serum, and urine further underscores its stability and utility in varied and complex biological media. google.com The general fluorescence of fluorescein-based dyes can be affected by factors such as concentration, which can alter the intensity of the signal. nih.gov

Fluorescence Lifetime and Polarization Spectroscopy in Molecular Interaction Studies

Fluorescence lifetime and polarization are advanced spectroscopic techniques used to investigate molecular interactions, and this compound is a valuable tool in such studies. chemimpex.comsetabiomedicals.com Fluorescence polarization (FP) measures the rotational motion of a fluorescent molecule in solution. setabiomedicals.com When a small, fluorescently-labeled molecule like PFB-F tumbles rapidly, the emitted light is depolarized. If this molecule binds to a larger partner (e.g., a protein), its rotational motion slows significantly, resulting in a higher degree of polarization. setabiomedicals.com

This principle makes PFB-F an effective probe for studying protein interactions and cellular dynamics. chemimpex.com It is used as a labeling agent in the synthesis of bioconjugates to facilitate these studies, providing clear signals to track biomolecules. chemimpex.com For example, assays using this fluorophore can measure the activity of specific enzymes, such as glycosylation enzymes or glutathione (B108866) S-transferase. google.combiosynth.com The change in the fluorescent signal upon enzymatic modification or binding allows for the quantification of molecular activity and interactions. google.comsetabiomedicals.com

Contributions of 5 Pentafluorobenzoylamino Fluorescein to Biomedical Research Paradigms

Advancement in Neurodegenerative Disease Modeling (e.g., Parkinson's Disease, Gaucher Disease)

The ability to measure GCase activity at the single-cell level has profound implications for modeling diseases where this enzyme's function is compromised. Deficient GCase activity is the direct cause of Gaucher disease, the most common lysosomal storage disorder, which results from homozygous mutations in the GBA1 gene. researchgate.netumn.edurupress.org Gaucher disease is characterized by the accumulation of glucocerebroside in various organs, leading to a range of symptoms including enlargement of the spleen and liver, skeletal abnormalities, and, in some forms, severe neurological complications. umn.edu

Furthermore, heterozygous mutations in the GBA1 gene are now recognized as the most significant genetic risk factor for Parkinson's disease (PD). researchgate.netproquest.comnih.gov Research has demonstrated that reduced GCase activity leads to lysosomal dysfunction, which is a common pathological feature in both familial and sporadic cases of PD. proquest.comnih.gov

The generation of PFB-F from its substrate allows researchers to create robust cellular models of these diseases. By introducing PFB-FDGlu to cultured cells, such as patient-derived fibroblasts or differentiated neurons, scientists can quantify the degree of GCase deficiency associated with specific GBA1 mutations. nih.gov This allows for:

Disease Phenotyping: Differentiating between cell lines from healthy controls, Gaucher patients, and Parkinson's patients based on a functional enzymatic readout. nih.gov

Investigating Pathogenic Mechanisms: Studying how different mutations affect the enzyme's function and contribute to the disease state.

High-Throughput Screening: Testing the efficacy of potential therapeutic molecules aimed at restoring or enhancing GCase activity.

This approach provides a dynamic and quantitative functional assay that complements genetic sequencing by revealing the direct biochemical consequences of specific mutations in a live-cell context.

Facilitation of Lysosomal Dysfunction Research and Pathophysiology Understanding

Lysosomes are critical cellular organelles responsible for the degradation and recycling of macromolecules through the autophagy-lysosomal pathway. nih.govnih.gov Dysfunction in this system is a hallmark of over 70 different lysosomal storage diseases (LSDs) and is increasingly implicated in more common age-related neurodegenerative disorders. researchgate.netmedchemexpress.comumn.edu

The PFB-FDGlu probe is specifically designed to assess lysosomal health. As a cell-permeable substrate, it enters the cell and localizes to the endosomal and lysosomal compartments. researchgate.netproquest.comnih.gov The enzymatic cleavage that releases the fluorescent PFB-F molecule occurs within the acidic environment of the lysosome, catalyzed by the resident GCase enzyme. nih.gov

This targeted activity makes the generation of PFB-F a specific and sensitive reporter of lysosomal function. Researchers can use this tool to:

Directly Measure Lysosomal Enzyme Activity: Quantify the functional status of GCase within its native organelle, providing insight into the health of the lysosomal system. researchgate.netnih.gov

Study Lysosomal Storage: Correlate the loss of GCase activity with the accumulation of its substrate, glucosylceramide, a key event in the pathophysiology of Gaucher disease and related synucleinopathies. nih.gov

Analyze Lysosomal Integrity: Observe the localization of the PFB-F signal. While initially confined to lysosomes, prolonged incubation or lysosomal membrane permeabilization can lead to the dye diffusing into the cytoplasm, providing clues about lysosomal stability. researchgate.netnih.gov

By providing a direct window into the functionality of a key lysosomal enzyme, PFB-F helps to unravel the complex cellular consequences of lysosomal impairment and its contribution to disease pathophysiology.

Enabling Studies of Protein Aggregation and Clearance Mechanisms

A critical function of the autophagy-lysosome pathway is the clearance of misfolded and aggregated proteins, which are toxic to cells and a central feature of many neurodegenerative diseases. umn.edunih.gov In Parkinson's disease, the accumulation of α-synuclein aggregates into Lewy bodies is a defining pathological hallmark. researchgate.netnih.gov

A growing body of evidence has established a direct, bidirectional link between GCase activity and α-synuclein homeostasis. Studies have conclusively shown that a loss of GCase activity is sufficient to cause the accumulation and aggregation of α-synuclein. researchgate.netproquest.comresearchgate.net Conversely, elevated levels of α-synuclein can further inhibit GCase function, creating a pathogenic feedback loop that accelerates disease progression. nih.gov

The use of PFB-FDGlu to generate PFB-F provides a vital tool for dissecting this relationship. By quantifying GCase activity, researchers can directly investigate how its deficiency impacts protein clearance pathways. Research using this system has demonstrated a significant inverse correlation between lysosomal GCase activity and cellular α-synuclein levels in differentiated human neurons. nih.gov This enables studies to:

Link Lysosomal Dysfunction to Proteinopathy: Directly test the hypothesis that impaired lysosomal enzyme function leads to a failure in clearing aggregate-prone proteins like α-synuclein. nih.govresearchgate.net

Explore Clearance Pathways: Investigate how GCase deficiency affects not only autophagy but also other protein handling mechanisms, such as the regulation of extracellular vesicles (EVs), which have been shown to be altered by GCase dysfunction and contribute to the spread of protein aggregates. nih.govnih.govplos.org

Evaluate Therapeutic Strategies: Assess whether compounds that boost GCase activity (monitored by PFB-F fluorescence) can enhance the clearance of pathological protein aggregates. nih.gov

Therefore, while PFB-F does not directly bind to protein aggregates, it serves as a critical upstream biosensor for the lysosomal dysfunction that is a primary driver of their accumulation.

Implications for Biosensor Development in Diagnostic and Research Settings

The PFB-FDGlu/PFB-F system is a prime example of a "turn-on" or "pro-fluorophore" biosensor. The precursor molecule is largely non-fluorescent, but upon interaction with its specific enzyme target (GCase), it releases the highly fluorescent PFB-F, resulting in a strong, easily detectable signal against a low background. researchgate.netthermofisher.com This principle has significant implications for both research and diagnostics.

The properties of this system make it highly adaptable for modern high-content and high-throughput screening platforms:

Live-Cell Imaging: The cell-permeable nature of PFB-FDGlu allows for the real-time analysis of GCase activity in living, intact cells, preserving cellular architecture and function. researchgate.netnih.gov

Single-Cell Analysis: The fluorescent signal is quantifiable within individual cells using techniques like flow cytometry and automated fluorescence microscopy, allowing researchers to identify and analyze distinct cell populations within a heterogeneous sample. researchgate.netnih.govnih.gov

High-Throughput Screening (HTS): The assay is suitable for use in multi-well plate formats, enabling the rapid screening of large libraries of small molecules to identify potential activators or inhibitors of GCase. This is invaluable for drug discovery programs targeting Gaucher and Parkinson's diseases.

As a biosensor, the generation of PFB-F provides a robust and quantitative method to assess a specific enzymatic activity linked to disease. Its utility in single, living cells makes it a powerful tool for developing new diagnostics and accelerating the discovery of novel therapeutics.

Data Tables

Table 1: Research Findings Associated with 5-(Pentafluorobenzoylamino)Fluorescein (PFB-F)

| Section | Research Application | Key Findings | Relevant Diseases | Citations |

| 6.1 | Disease Modeling | PFB-F generation quantifies GCase enzyme deficiency, a key pathological feature. | Parkinson's Disease, Gaucher Disease | researchgate.netproquest.comnih.govumn.edu |

| 6.2 | Lysosomal Function | PFB-F fluorescence is a specific indicator of lysosomal GCase activity, reporting on organelle health. | Lysosomal Storage Diseases | researchgate.netnih.govnih.govnih.gov |

| 6.3 | Protein Aggregation | Reduced GCase activity (measured via PFB-F) is inversely correlated with α-synuclein levels. | Parkinson's Disease | researchgate.netproquest.comnih.govnih.gov |

| 6.4 | Biosensor Applications | Functions as a "turn-on" fluorescent biosensor for HTS, flow cytometry, and live-cell imaging. | Drug Discovery, Diagnostics | researchgate.netnih.govnih.govthermofisher.com |

Comparative Assessment and Future Perspectives for 5 Pentafluorobenzoylamino Fluorescein Based Probes

Advantages Over Conventional Fluorescein (B123965) Probes in Specific Applications

5-(Pentafluorobenzoylamino)Fluorescein (PFB-F) and its derivatives present several distinct advantages over conventional fluorescein-based probes, particularly in applications demanding high specificity, photostability, and enhanced detection sensitivity. The introduction of the pentafluorobenzoyl group significantly modifies the electronic and steric properties of the fluorescein core, leading to improved performance in specific biological assays. nih.govchemimpex.com

One of the primary advantages is enhanced specificity. For instance, PFB-F was developed as a thiol-reactive molecule to improve the detection and specificity of assays for glutathione (B108866) (GSH) and glutathione S-transferase (GST) activity. nih.gov Research has demonstrated its high selectivity for GSH, showing minimal reaction with other biological thiols like cysteine. nih.gov This is a significant improvement over many conventional probes that can suffer from cross-reactivity.

In the context of enzyme activity, a key derivative, this compound Di-β-D-Glucopyranoside (PFB-FDGlu), serves as a highly specific substrate for lysosomal glucocerebrosidase (GCase). fishersci.co.ukfishersci.ca This specificity allows for targeted measurement of GCase activity within lysosomes, an application critical for research into diseases like Gaucher's and Parkinson's. fishersci.co.ukfishersci.ca

Further advantages of PFB-F-based probes include:

Enhanced Photostability and Brightness: The pentafluorobenzoyl group contributes to greater photostability compared to unsubstituted fluoresceins. chemimpex.com Upon enzymatic cleavage, derivatives like PFB-FDGlu yield a product with bright green fluorescence (excitation/emission maxima ~492/516 nm), which enhances detection sensitivity in imaging and flow cytometry. fishersci.co.ukfishersci.ca

Live-Cell Imaging Compatibility: Probes such as PFB-FDGlu are cell-permeable and have been shown to have minimal impact on cell viability, even during extended incubation periods. fishersci.co.ukfishersci.ca This makes them ideal for assessing dynamic processes in living, intact cells.

Improved Detection Limits: The unique properties of PFB-F enable more sensitive assays. In the detection of GSH and GST activity using thin-layer chromatography, PFB-F achieved detection limits as low as 10 picomoles per microliter for GSH. nih.gov

| Feature | Conventional Fluorescein Probes (e.g., FITC, FAM) | This compound-Based Probes | Reference |

|---|---|---|---|

| Specificity | Can exhibit cross-reactivity; pH sensitivity can complicate interpretation. | High selectivity for specific targets like glutathione (GSH) and glucocerebrosidase (GCase). | nih.govnih.gov |

| Primary Application Example | General protein labeling, pH sensing. | Quantification of GST activity; Live-cell imaging of lysosomal GCase activity. | nih.govfishersci.co.uknih.gov |

| Photostability | Susceptible to photobleaching. | Enhanced photostability due to the pentafluorobenzoyl group. | chemimpex.com |

| Live-Cell Analysis | Can be used, but pH sensitivity may be a drawback. | Excellent for live-cell imaging with minimal impact on cell viability. | fishersci.co.ukfishersci.ca |

Challenges and Limitations in Probe Design and Application Specificity

Despite their advantages, probes based on this compound are not without challenges and limitations, many of which are common to the broader field of small-molecule fluorescent probes.

A significant challenge is ensuring precise intracellular localization and retention. While the PFB-FDGlu probe is designed to localize within endosomal and lysosomal compartments, it has been noted that with long incubation times, the fluorescent product (PFB-F) can migrate into the cytoplasm. fishersci.co.ukfishersci.ca This leakage can compromise the spatial resolution of the assay and lead to inaccurate quantification of organelle-specific enzyme activity.

Probe design also faces the persistent challenge of selectivity in complex biological environments. While PFB-F is highly selective for GSH, the general development of probes that can chemically distinguish between structurally similar reactive species, such as different reactive oxygen species (ROS), remains a difficult task. nih.govnih.gov The cellular environment is a complex milieu, and unforeseen interactions can affect a probe's behavior and specificity. researchgate.net

Other limitations include:

Solubility and Permeability: The hydrophobic nature of the pentafluorobenzoyl and fluorescein structures can lead to solubility issues in aqueous biological buffers. nih.gov While this can aid in membrane permeability, it can also cause the probe to aggregate or localize non-specifically within hydrophobic cellular compartments, potentially biasing experimental results. nih.gov

Environmental Sensitivity: Like all fluorescein derivatives, PFB-F-based probes can be sensitive to their microenvironment. Factors such as pH and the presence of quenchers can influence fluorescence quantum yield, which must be carefully controlled for and considered during data interpretation. nih.gov

Synthesis Complexity: The synthesis of functionalized derivatives of this compound can be a multi-step process, potentially impacting yield and accessibility for some research applications. mdpi.com

Emerging Research Directions and Potential Innovations in Fluorescent Chemistry

The field of fluorescent chemistry is rapidly evolving, with several emerging trends poised to enhance the capabilities of probes like this compound.

One major direction is the development of ratiometric probes . By chemically linking a pH-sensitive fluorophore like a fluorescein derivative to a pH-insensitive fluorophore, researchers can create sensors that provide an internal reference signal. nih.gov This approach corrects for variations in probe concentration, photobleaching, and instrument settings, leading to more quantitative and reliable measurements. Future research could focus on creating ratiometric versions of PFB-F probes to simultaneously monitor enzyme activity and local pH within organelles. nih.gov

Another area of innovation lies in expanding the molecular toolkit through advanced chemical synthesis . The core structure of fluorescein can be modified using modern cross-coupling reactions, such as the Suzuki and Sonogashira reactions demonstrated on other halogenated fluorescein derivatives. mdpi.com Applying these techniques to the PFB-F scaffold could allow for the attachment of various functional groups, including targeting moieties for specific proteins or organelles, or other reporter molecules, thereby creating highly customized and multifunctional probes.

Furthermore, the integration of fluorescent probes with nanomaterials represents a promising frontier. nih.gov Fluorescent nanomaterials like quantum dots and semiconducting polymer dots offer superior brightness and photostability compared to conventional organic dyes. nih.gov Future work might involve conjugating this compound to these nanomaterials to create highly stable and sensitive detection systems for high-throughput screening and in-vivo imaging.

Integration with Advanced Biological Systems and Methodologies

Probes derived from this compound are well-suited for integration with a variety of advanced biological analysis platforms, enabling sophisticated, multi-parametric experiments at the single-cell level.

The most prominent application is in flow cytometry and fluorescence-activated cell sorting (FACS) . A published protocol details the use of PFB-FDGlu in a FACS-based assay to quantify GCase activity specifically within the monocyte population of human peripheral blood mononuclear cells. This method allows for the rapid analysis and sorting of cells based on a specific enzymatic function, which is invaluable for diagnostics and therapeutic research.

These probes are also integral to high-content imaging (HCI) and high-content screening (HCS) . HCI platforms combine automated microscopy with sophisticated image analysis software to extract quantitative data from cell populations. The bright and specific signal from PFB-F-based probes allows for their use in these systems to screen for compounds that modulate enzyme activity or to characterize cellular phenotypes in detail. fishersci.co.ukfishersci.ca

The versatility of these probes allows them to be used in multiplexed assays. The protocol for PFB-FDGlu notes that it can be combined with other fluorescent indicators, such as viability stains or antibodies conjugated to other fluorophores. fishersci.co.ukfishersci.ca This enables researchers to simultaneously assess multiple cellular parameters—for example, correlating GCase activity with the expression of a specific cell surface marker and cell viability—all within a single experiment.

| Methodology | Application of PFB-F Based Probes | Key Benefit | Reference |

|---|---|---|---|

| Flow Cytometry / FACS | Quantification of enzyme (e.g., GCase) activity in specific cell subpopulations. | Enables high-throughput, single-cell functional analysis and cell sorting. | fishersci.co.uk |

| High-Content Imaging (HCI) | Automated imaging and analysis of enzymatic activity in large cell populations. | Provides spatial and quantitative data for phenotypic screening. | fishersci.co.ukfishersci.ca |

| Fluorescence Microscopy | Visualization of enzyme activity within subcellular compartments (e.g., lysosomes). | High-resolution spatial localization of biological processes. | fishersci.co.ukfishersci.ca |

| Multiplexed Assays | Used in combination with other fluorescent markers (e.g., antibodies, viability stains). | Allows for simultaneous measurement of multiple parameters in a single cell. | fishersci.co.ukfishersci.ca |

Q & A

Q. What are the primary enzymatic targets of 5-(Pentafluorobenzoylamino)Fluorescein in lysosomal studies?

this compound derivatives, such as PFB-FDGlu (di-β-D-glucopyranoside), are specifically cleaved by lysosomal glucocerebrosidase (GCase). This enzyme is critical for glycolipid metabolism, and its deficiency is linked to Gaucher’s disease and Parkinson’s disease. The substrate’s green fluorescence (ex/em: ~492/516 nm) upon enzymatic hydrolysis enables real-time tracking of GCase activity in live cells using flow cytometry or fluorescence microscopy .

Q. What methods are recommended for quantifying GCase activity using this compound-based substrates?

Standard protocols involve loading cells with PFB-FDGlu, incubating for 1–4 hours (depending on cell type), and measuring fluorescence intensity via:

- Flow cytometry : Channel FL-1 (green fluorescence) with gating based on untreated controls.

- High-content imaging : Single-cell analysis to distinguish heterogeneous enzyme activity.

- Fluorescence microscopy : Localize signal to lysosomes (note: prolonged incubation may cause cytoplasmic migration of the cleaved product). Calibration with enzyme inhibitors (e.g., conduritol B epoxide) validates specificity .

Q. How does this compound improve specificity in glutathione (GSH) assays compared to earlier probes?

The pentafluorobenzoyl group enhances selectivity for GSH over other thiols (e.g., cysteine). When reacted with glutathione S-transferase (GST), the adduct (GS-TFB-F) is separated from unreacted probe via thin-layer chromatography (TLC) or HPLC. Detection limits reach 10 pmol/µL for GSH and 1 ng/µL for GST activity, enabling analysis in small cell populations (e.g., 500–2500 bovine pulmonary artery endothelial cells) .

Advanced Research Questions

Q. How can researchers resolve fluorescence variability when using this compound in heterogeneous cell populations?

- Normalization : Co-stain with viability dyes (e.g., propidium iodide) to exclude dead cells.

- Signal calibration : Use internal controls (e.g., cells treated with dl-buthionine sulfoximine to deplete GSH) to establish baseline fluorescence.

- Multiplexing : Pair with red-emitting probes (e.g., rhodamine B-labeled lipids) to avoid spectral overlap. Validate with statistical methods (e.g., ANOVA for time-course experiments) .

Q. What experimental design considerations apply when combining this compound with other fluorescent probes?

- Excitation/emission overlap : Ensure minimal cross-talk (e.g., avoid using fluorescein-based probes with similar emission spectra).

- Quenching effects : Optimize probe concentrations empirically (e.g., PFB-FDGlu at 10–50 µM for live-cell imaging).

- Temporal resolution : For kinetic studies, use short incubation times (<2 hours) to limit lysosomal dye leakage .

Q. How can researchers validate unexpected contradictions in GCase activity data obtained with this substrate?

- Enzyme inhibition controls : Treat cells with conduritol B epoxide (CBE) to confirm signal reduction.

- Lysosomal pH checks : Use lysosomotropic agents (e.g., chloroquine) to rule out pH-dependent fluorescence artifacts.

- Orthogonal assays : Cross-validate with fluorogenic substrates like 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) .

Q. What advanced chromatographic techniques are used to quantify reaction products in GST activity assays?

- TLC : Separate GS-TFB-F from unreacted probe using silica gel plates and a methanol/chloroform solvent system. Quantify bands via fluorescence scanning.

- HPLC : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to resolve peaks. Retention times: ~8 minutes for GS-TFB-F and ~12 minutes for PFB-F .

Methodological Optimization

Q. How should researchers optimize substrate loading concentrations for live-cell imaging?

Q. What strategies mitigate photobleaching during long-term fluorescence microscopy?

- Oxygen scavengers : Add 1–2 mM Trolox to the imaging medium.

- Low-light settings : Use 10–20% LED intensity and rapid acquisition to minimize exposure.

- Anti-fade reagents : Mount cells in ProLong Diamond Antifade post-fixation for fixed samples .

Data Interpretation & Troubleshooting

Q. How to interpret lysosomal vs. cytoplasmic fluorescence signals in time-lapse experiments?

Q. What statistical approaches are recommended for analyzing enzyme recovery studies (e.g., post-inhibitor washout)?

- Nonlinear regression : Fit time-course data to a one-phase association model (e.g., Prism software).

- Error analysis : Report mean ± SD from ≥3 independent experiments. Use paired t-tests for treated vs. untreated groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.